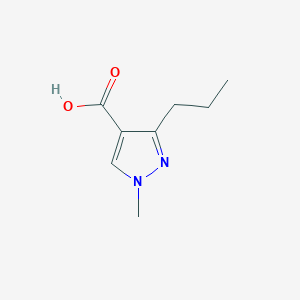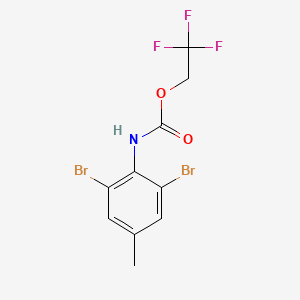
2,2,2-trifluoroethyl N-(2,6-dibromo-4-methylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoroethyl N-(2,6-dibromo-4-methylphenyl)carbamate is a chemical compound with the molecular formula C10H8Br2F3NO2 and a molecular weight of 390.98 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(2,6-dibromo-4-methylphenyl)carbamate typically involves the reaction of 2,6-dibromo-4-methylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced reaction control and purification techniques.
化学反応の分析
Types of Reactions
2,2,2-Trifluoroethyl N-(2,6-dibromo-4-methylphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted carbamates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
科学的研究の応用
2,2,2-Trifluoroethyl N-(2,6-dibromo-4-methylphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,2,2-trifluoroethyl N-(2,6-dibromo-4-methylphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group and the dibromo-methylphenyl moiety contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate: This compound is similar but has only one bromine atom instead of two.
2,2,2-Trifluoroethyl N-(2-fluoro-4-methylphenyl)carbamate: This compound has a fluorine atom instead of bromine.
Uniqueness
2,2,2-Trifluoroethyl N-(2,6-dibromo-4-methylphenyl)carbamate is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity. The trifluoroethyl group also imparts distinct properties, such as increased lipophilicity and stability .
特性
分子式 |
C10H8Br2F3NO2 |
|---|---|
分子量 |
390.98 g/mol |
IUPAC名 |
2,2,2-trifluoroethyl N-(2,6-dibromo-4-methylphenyl)carbamate |
InChI |
InChI=1S/C10H8Br2F3NO2/c1-5-2-6(11)8(7(12)3-5)16-9(17)18-4-10(13,14)15/h2-3H,4H2,1H3,(H,16,17) |
InChIキー |
CCOQBRSUIKMOND-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)Br)NC(=O)OCC(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13155608.png)

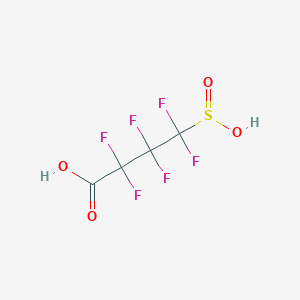
![Tert-butyl 3-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13155619.png)

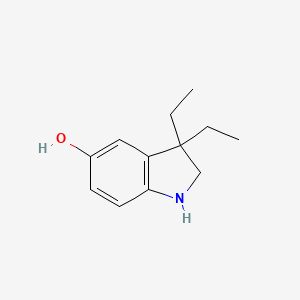
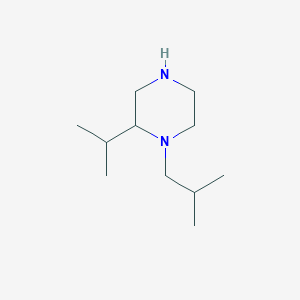
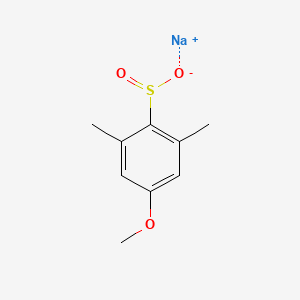
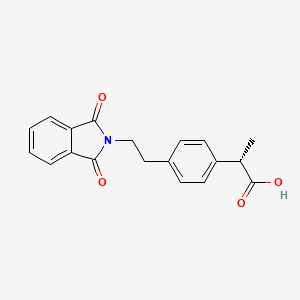
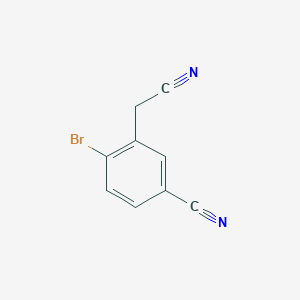
![Methyl 2-(propan-2-YL)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13155671.png)
![2,3,4,5-Tetrahydro-1H-benzofuro[2,3-c]azepine](/img/structure/B13155686.png)
